Neocaesalpin O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cassane-type diterpenoids like Neocaesalpin A, AA, and nominal Neocaesalpin K involves an intermolecular Diels-Alder reaction that rapidly assembles the target framework from commercial materials. A sequence of oxidations establishes the desired oxygenation pattern, with late-stage release of the butenolide through a novel mercury(II)-mediated furan oxidation (Papidocha, Bulthaupt, & Carreira, 2023).

Molecular Structure Analysis

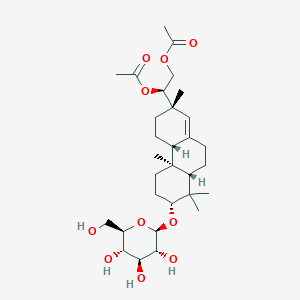

Neocaesalpin O, along with other cassane-type diterpenes, was isolated from the seeds of Caesalpinia magnifoliolata. Its structure was elucidated using spectroscopic methods, including 1D and 2D-NMR, HR-EI-MS, and X-ray analysis, showing a distinct molecular framework that includes a butenolide moiety (Yin, Ma, & Hu, 2008).

科学的研究の応用

Antineoplastic Activity : Neocaesalpin O, along with other cassane-type diterpenes, has been identified in various studies as having potential antineoplastic (anti-cancer) properties. A study found that compounds like Neocaesalpin O exhibited moderate cytotoxicity against various cancer cell lines, including Hela, HCT-8, HepG-2, MCF-7, and A549 cells. This suggests a potential application of Neocaesalpin O in cancer treatment (Ma et al., 2012).

Isolation and Structural Analysis : Neocaesalpin O was isolated from the seeds of Caesalpinia magnifoliolata, and its structure was determined through various spectroscopic methods. This research is crucial for understanding its chemical properties and potential applications in pharmacology (Yin, Ma, & Hu, 2008).

Mild Antiproliferative Activity : In another study, Neocaesalpin O showed mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. This further underscores its potential utility in developing anti-cancer therapies (Ma et al., 2012).

将来の方向性

作用機序

Target of Action

Neocaesalpin O is a cassane-type diterpenoid . Cassane-type diterpenoids have been isolated from medicinal plants of the genus Caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions

Mode of Action

Cassane-type diterpenoids, to which neocaesalpin o belongs, are known for their biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . These effects suggest that Neocaesalpin O may interact with a variety of cellular targets, leading to changes in cell function and physiology.

Biochemical Pathways

Given the broad range of biological activities associated with cassane-type diterpenoids , it is likely that Neocaesalpin O influences multiple biochemical pathways. These could potentially include pathways related to inflammation, immune response, cell proliferation, viral replication, microbial growth, and oxidative stress.

Result of Action

The broad range of biological activities associated with cassane-type diterpenoids suggests that Neocaesalpin O may have diverse effects at the molecular and cellular levels. These could potentially include modulation of inflammatory responses, inhibition of cell proliferation in tumors, disruption of viral replication, inhibition of microbial growth, and mitigation of oxidative stress.

特性

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBSFHFNUCCKY-UXYMEOMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neocaesalpin O | |

Q & A

Q1: What is the structural characterization of Neocaesalpin O?

A: Neocaesalpin O is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.

Q2: Where was Neocaesalpin O first isolated, and have other sources been identified?

A: Neocaesalpin O was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].

Q3: Has any research explored the potential antiproliferative activity of Neocaesalpin O?

A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of Neocaesalpin O being tested in this context. Further research is needed to investigate its potential in this area.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)